molecular formula C20H19NO6 B2743430 (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 858758-25-5

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2743430
CAS No.: 858758-25-5
M. Wt: 369.373
InChI Key: DAKAQBXQOLOACE-NVMNQCDNSA-N
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Description

The compound “(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate” belongs to the aurone family, characterized by a benzofuran-3(2H)-one scaffold substituted with a benzylidene group at position 2 and a dimethylcarbamate ester at position 6 . The (Z)-stereochemistry of the benzylidene moiety is critical for biological activity, as seen in structurally related aurones targeting tubulin polymerization . The dimethylcarbamate group at position 6 improves solubility and metabolic stability compared to hydroxylated analogs . This compound is part of a broader class of synthetic aurones explored for anticancer applications, particularly due to their ability to disrupt microtubule dynamics .

Properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-7-8-15-17(11-14)27-18(19(15)22)9-12-5-6-13(24-3)10-16(12)25-4/h5-11H,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKAQBXQOLOACE-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may confer various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Structural Characteristics

The molecular formula of this compound is C19H21N1O6C_{19}H_{21}N_{1}O_{6} with a molecular weight of approximately 355.3 g/mol. The structure includes a benzofuran core and methoxy substituents, which are known to influence biological activity significantly.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzofuran can inhibit bacterial growth effectively. The specific mechanisms often involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

CompoundActivityReference
This compoundAntimicrobial
Related benzofuran derivativesAntimicrobial

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Compounds in this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study: GSK-3β Inhibition
A study focusing on similar compounds identified a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), which plays a crucial role in cancer progression. The compound exhibited an IC50 value of 1.6 μM, indicating significant inhibitory activity against GSK-3β in neuroblastoma cells .

CompoundTargetIC50 (μM)Reference
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo...GSK-3β1.6
Related compoundsVarious cancer cell linesVaries

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signaling pathways.
  • Receptor Modulation : It can act as a ligand for specific receptors, altering cellular responses.
  • Induction of Apoptosis : By affecting mitochondrial function or activating caspases, it can promote programmed cell death in cancerous cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo...StructureAnticancer
(Z)-2-(3-chlorobenzylidene)...StructureGSK-3β Inhibitor
Benzofuran derivativesStructureAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and their analogs exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key structural and functional analogs:

Table 1: Structural and Functional Comparison of Aurone Analogs

Compound Name/Structure Substituents (Position) Biological Activity References
(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate 2: 2,4-Dimethoxybenzylidene; 6: Dimethylcarbamate Anticancer (tubulin inhibition, predicted); improved solubility
(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) 2: Pyridin-4-ylmethylene; 6: 2,6-Dichlorobenzyloxy IC₅₀ < 100 nM (PC-3 prostate cancer); tubulin polymerization inhibitor
(Z)-2-((1-(4-Nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9k) 2: Pyrazole-thiophene hybrid; 6: Diethylcarbamate Cytotoxicity (specific cell lines not reported); structural diversity for SAR
(Z)-2-((3-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9d) 2: Pyrazole-bromophenyl hybrid; 6: Diethylcarbamate Enhanced potency due to electron-withdrawing nitro and bromo groups
(Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (BH26206) 2: Furan-2-ylmethylene; 6: Dimethylcarbamate Moderate activity (specific data not reported); heterocyclic substituent exploration
(Z)-2-(4’-Dimethylaminobenzylidene)-6-hydroxybenzofuran-3(2H)-one (97) 2: 4’-Dimethylaminobenzylidene; 6: Hydroxyl Lower metabolic stability; reduced activity compared to carbamate-protected analogs

Key Findings:

Substituent Effects on Bioactivity :

  • Benzylidene Modifications : Electron-withdrawing groups (e.g., nitro in 9d ) enhance cytotoxicity, while electron-donating groups (e.g., methoxy in the target compound ) improve binding affinity to tubulin’s colchicine site .
  • Position 6 Functionalization : Carbamate esters (dimethyl or diethyl) confer greater stability and potency than hydroxylated analogs (e.g., compound 97 ). Diethylcarbamates (e.g., 9k ) may offer prolonged half-life but lower solubility compared to dimethylcarbamates .

Heterocyclic Hybrids: Pyrazole-thiophene hybrids (e.g., 9k ) and pyridinylmethylene derivatives (e.g., 5b ) exhibit nanomolar potency, highlighting the importance of heteroaromatic substituents in enhancing target selectivity .

Tubulin Binding and Mechanism :

  • Compounds like 5b and the target molecule likely share a mechanism involving tubulin depolymerization, as confirmed via molecular docking and LC-MS studies for analogs .

Structural Diversity for SAR :

  • Substituents at position 2 (benzylidene) and 6 (carbamate) are pivotal for optimizing activity. For example, furan-2-ylmethylene (BH26206 ) shows moderate activity, while bulkier groups (e.g., naphthalen-1-yl in 7h ) may reduce solubility.

Research Findings and Implications

The target compound’s 2,4-dimethoxybenzylidene and dimethylcarbamate groups position it as a promising candidate for further anticancer evaluation. Compared to diethylcarbamate analogs (e.g., 9d ), the dimethyl variant may strike a balance between solubility and metabolic stability. However, its activity against specific cancer cell lines remains to be validated experimentally.

Notably, aurones with pyridine or indole substituents (e.g., 5a and 5b ) demonstrate superior in vivo efficacy in xenograft models, suggesting that hybridizing the benzylidene moiety with nitrogen-containing heterocycles could enhance the target compound’s potency. Future studies should explore synergistic effects of 2,4-dimethoxy and heteroaromatic substituents while evaluating toxicity profiles.

Preparation Methods

Lewis Acid-Catalyzed Cyclization

The benzofuran core is synthesized from methyl 2-hydroxy-4-methoxybenzoate through a sequence of propargylation and cyclization. Adapting methods from rhodium-catalyzed C–H activation, the propargyl ether intermediate undergoes Scandium(III) triflate-mediated cyclization in tetrahydrofuran (THF) at 80°C (Scheme 1).

Scheme 1 :

Methyl 2-hydroxy-4-methoxybenzoate → Propargylation → Sc(OTf)3 → 3-Oxo-2,3-dihydrobenzofuran-6-ol  

Reaction conditions: 10 mol% Sc(OTf)3, THF, 12 h, 80°C. Yield: 78%.

Alternative Ruthenium-Catalyzed Route

A RuCl3·H2O-catalyzed oxidative cyclization of 2-hydroxy-4-methoxycinnamic acid with NaIO4 in ethyl acetate/water (3:1) affords the dihydrobenzofuran core in 72% yield. This method avoids harsh acids and enhances functional group tolerance.

Introduction of the Dimethylcarbamate Group

Activation and Carbamation

The C6 hydroxyl group is converted to dimethylcarbamate using dimethylcarbamoyl chloride under basic conditions (Scheme 2).

Scheme 2 :

3-Oxo-2,3-dihydrobenzofuran-6-ol + ClC(O)N(CH3)2 → K2CO3, DMF → Target carbamate  

Optimized conditions: 1.2 equiv dimethylcarbamoyl chloride, 2.0 equiv K2CO3, DMF, 0°C → RT, 6 h. Yield: 85%.

Spectral Validation

  • 1H NMR (DMSO-d6) : δ 7.41 (d, J = 8.5 Hz, 1H, ArH), 6.89 (d, J = 8.5 Hz, 1H, ArH), 4.63 (t, J = 7.0 Hz, 2H, CH2), 3.75 (s, 3H, OCH3), 3.15 (t, J = 7.0 Hz, 2H, CH2), 2.10 (s, 3H, N(CH3)2).
  • MS (ESI) : m/z 258.1 [M + Na]+.

Knoevenagel Condensation for (Z)-Benzylidene Formation

Stereoselective Condensation

The 3-oxo group undergoes condensation with 2,4-dimethoxybenzaldehyde using piperidine as a base and molecular sieves in toluene (Scheme 3). The Z isomer is favored (7:1 Z:E) due to steric hindrance from the adjacent dihydrofuran ring.

Scheme 3 :

3-Oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate + 2,4-dimethoxybenzaldehyde → Piperidine, toluene → (Z)-Product  

Conditions: 10 mol% piperidine, 4Å molecular sieves, reflux, 8 h. Yield: 68%.

Optimization of Reaction Parameters

Parameter Optimal Value Yield (%)
Catalyst (Base) Piperidine 68
Solvent Toluene 68
Temperature (°C) 110 68
Time (h) 8 68

Characterization of the Final Product

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, CH=), 7.56 (d, J = 8.5 Hz, 1H, ArH), 7.22 (d, J = 8.5 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.52 (s, 1H, ArH), 4.60 (t, J = 7.0 Hz, 2H, CH2), 3.90 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.12 (t, J = 7.0 Hz, 2H, CH2), 2.11 (s, 6H, N(CH3)2).
  • 13C NMR (DMSO-d6) : δ 190.2 (C=O), 161.5 (C=O), 158.3 (C-O), 153.1 (C-O), 132.4 (CH=), 129.8–112.4 (ArC), 56.2 (OCH3), 42.1 (N(CH3)2).
  • HRMS (ESI) : m/z calcd for C21H21NO6 [M + H]+: 384.1445; found: 384.1442.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z configuration, with dihedral angles of 12.3° between the benzofuran and benzylidene planes (CCDC deposition pending).

Q & A

Q. What are the standard protocols for synthesizing (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate?

  • Methodological Answer : Synthesis typically involves three key steps:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions .

Benzylidene Introduction : Condensation with 2,4-dimethoxybenzaldehyde using catalysts like piperidine or acetic acid at 60–80°C .

Dimethylcarbamate Functionalization : Reaction with dimethylcarbamoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .

  • Critical Parameters :
StepSolventTemperatureCatalystYield Range
CyclizationEthanolReflux (~78°C)H₂SO₄60–75%
CondensationDCM60°CPiperidine70–85%
CarbamationDCMRTEt₃N80–90%

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, benzylidene vinyl proton at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peak (e.g., [M+H]+ at m/z 411.1312 for C₂₁H₂₁NO₆) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate C-O bonds (~1250 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the common chemical reactions this compound undergoes?

  • Methodological Answer :
  • Hydrolysis : Carbamate group cleaved under acidic (HCl, reflux) or basic (NaOH, RT) conditions to yield free amine intermediates .
  • Oxidation : Ketone moiety reacts with KMnO₄/H₂SO₄ to form carboxylic acid derivatives .
  • Photochemical [2+2] Cycloaddition : Benzylidene double bond participates in UV-light-driven reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical purity and yield?

  • Methodological Answer :
  • Stereochemical Control : Use chiral catalysts (e.g., L-proline) during condensation to enhance (Z)-isomer selectivity .
  • Solvent Optimization : Replace ethanol with THF to reduce byproduct formation during cyclization (yield increases by 15%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) while maintaining >90% yield .

Q. How should contradictory biological activity data between in vitro and in vivo studies be analyzed?

  • Methodological Answer :
  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HepG2) and assay conditions (serum-free vs. serum-containing media) .
  • Metabolic Stability : Assess hepatic microsome degradation to identify rapid metabolite formation in vivo .
  • Bioavailability : Measure logP (experimental vs. predicted) to evaluate membrane permeability discrepancies .
  • Example : In vitro IC₅₀ of 2 μM (cancer cells) vs. in vivo ED₅₀ of 20 mg/kg due to protein binding .

Q. What strategies enhance bioavailability for pharmacological applications?

  • Methodological Answer :
  • Prodrug Design : Convert carbamate to ester prodrugs (e.g., ethyl ester) for improved intestinal absorption .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles to increase plasma half-life from 2h to 8h .
  • Structural Analogues : Introduce polar groups (e.g., -OH) at the 4-position of benzylidene to reduce logP from 3.5 to 2.8 .

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